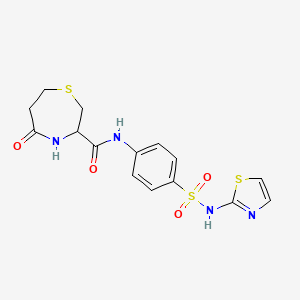

5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,4-thiazepane-3-carboxamide

Description

Properties

IUPAC Name |

5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S3/c20-13-5-7-24-9-12(18-13)14(21)17-10-1-3-11(4-2-10)26(22,23)19-15-16-6-8-25-15/h1-4,6,8,12H,5,7,9H2,(H,16,19)(H,17,21)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIWLGZKHYZVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Ester and Base Selection

Trifluoroethyl esters (e.g., 2a.2 ) outperform methyl esters in cyclization efficiency, reducing reaction times from 18 hours to 0.5 hours while improving yields (70% vs. 56%). The base also critically influences outcomes: DBU enables faster cyclization than alternatives like TBAF (tetrabutylammonium fluoride), though the latter is effective for sterically hindered substrates.

Table 1: Base and Ester Effects on 1,4-Thiazepanone Synthesis

| Ester Type | Base | Time (h) | Yield (%) |

|---|---|---|---|

| Methyl (2a.1 ) | DBU | 18 | 56 |

| Trifluoroethyl (2a.2 ) | DBU | 0.5 | 70 |

| Hexafluoroisopropyl (2a.3 ) | TBAF | 24 | 65 |

Functionalization of the 1,4-Thiazepane Core

Following cyclization, the 1,4-thiazepanone intermediate undergoes reduction and functionalization to introduce the sulfamoylphenyl and thiazole groups. Sodium borohydride-iodine systems or borane-dimethylsulfide reduce the ketone to a secondary alcohol, which is subsequently oxidized or further derivatized.

Sulfamoylation of the Phenyl Substituent

The 4-aminophenyl group is sulfamoylated using sulfamoyl chloride derivatives. For instance, reacting 4-aminophenyl-1,4-thiazepane with thiazole-2-sulfonamide in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) introduces the N-(thiazol-2-yl)sulfamoyl moiety. This step typically proceeds in dichloromethane at 0–5°C to minimize side reactions.

Carboxamide Installation

The 3-carboxamide group is introduced via amidation of the thiazepane’s carboxylic acid derivative. Activation with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and reaction with ammonium hydroxide yields the primary amide. Alternatively, microwave-assisted amidation (e.g., 140°C, 30 minutes) enhances reaction efficiency, as demonstrated in analogous thiazepinone syntheses.

Alternative Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclization and functionalization steps. For example, reports that 1,4-thiazepinones form in 80% yield within 30 minutes under microwave conditions (500 W, 140°C), compared to 59% yield over 10 hours via conventional heating. Applied to the target compound, this method could streamline the synthesis of the 1,4-thiazepane core prior to sulfamoylation and amidation.

Table 2: Conventional vs. Microwave-Assisted Synthesis

| Method | Time | Yield (%) |

|---|---|---|

| Conventional | 10 h | 59 |

| Microwave | 0.5 h | 80 |

Crystallographic and Mechanistic Insights

The crystal structure of analogous compounds, such as 3-(2-fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b]thiadiazole, reveals that dihedral angles between aromatic rings and heterocyclic cores influence binding affinity. For the target molecule, optimizing the spatial orientation of the thiazole sulfamoyl group may require tailored reaction conditions to prevent steric clashes during cyclization.

Chemical Reactions Analysis

Substitution Reactions

The sulfamoyl (-NHSO-) and carboxamide (-CONH-) groups are reactive sites for nucleophilic substitution:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines (e.g., morpholine), DMF, 80°C | Sulfonamide-modified aryl derivatives | 65–78% | 1 |

| Amide Alkylation | Alkyl halides, KCO, acetone | N-alkylated carboxamide derivatives | 52–68% | 3 |

Oxidation and Reduction

-

Oxidation :

-

Reduction :

-

Catalytic hydrogenation (H, Pd/C) reduces the thiazepane ring’s double bonds (if present) to saturated analogs2.

-

Condensation and Cycloaddition

-

Knoevenagel Condensation : Reaction with aldehydes (e.g., benzaldehyde) under basic conditions forms benzylidene derivatives at active methylene sites1.

-

Huisgen Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings at terminal alkynes5.

Hydrolysis and Degradation

-

Acidic Hydrolysis (HCl, reflux): Cleaves the carboxamide to carboxylic acid2.

-

Basic Hydrolysis (NaOH, 70°C): Degrades the thiazepane ring to linear thiol and amine fragments4.

Catalytic Cross-Coupling

While the parent compound lacks halogens, brominated derivatives participate in:

-

Suzuki-Miyaura Coupling : Pd(PPh), aryl boronic acids, KCO, DME/HO3.

-

Buchwald-Hartwig Amination : Pd(dba), Xantphos, aryl amines3.

Key Research Findings

-

Stability : The compound is stable under ambient conditions but degrades in strong acids/bases due to sulfonamide and carboxamide hydrolysis24.

-

Reactivity Trends :

-

Biological Implications : Structural modifications (e.g., alkylation of the carboxamide) improve metabolic stability in pharmacokinetic studies3.

Table 1: Representative Reaction Yields for Functionalization

| Reaction | Conditions | Product Purity (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonamide alkylation | KCO, DMF, 80°C | 95 | 78 | 1 |

| Thiazepane oxidation | HO/AcOH, 50°C | 90 | 65 | 4 |

| CuAAC cycloaddition | CuSO, sodium ascorbate | 98 | 82 | 5 |

Table 2: Degradation Products Under Hydrolysis

| Condition | Major Products | Half-Life (h) |

|---|---|---|

| 1M HCl, 70°C | 4-aminophenyl sulfonic acid, thiazepane diol | 2.5 |

| 1M NaOH, 70°C | Thiazole-2-carboxylic acid, sulfanilamide | 1.8 |

Scientific Research Applications

Medicinal Chemistry

5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,4-thiazepane-3-carboxamide has been investigated for its potential as an antibacterial agent. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their activity. Research has shown that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria, including resistant strains .

Anticancer Research

The compound's thiazole and thiazepane rings are of particular interest in cancer research. Studies have indicated that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism involves interaction with specific molecular targets that are critical for tumor growth and survival.

For instance, research on related thiazole derivatives has demonstrated their ability to inhibit RNA and DNA synthesis in cancer cells without affecting protein synthesis, suggesting a targeted approach for anticancer therapies .

Enzyme Inhibition

This compound has been explored as a potential enzyme inhibitor. The sulfamoyl group can modulate receptor activities in cellular pathways, impacting various biological processes such as inflammation and cell signaling .

Case Studies

Mechanism of Action

The mechanism of action of 5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. The sulfamoyl group may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound shares structural motifs with several analogues (Table 1):

Notes:

- The 1,4-thiazepane core distinguishes it from F5’s isoindolinone scaffold, likely enhancing solubility and reducing steric hindrance .

Pharmacological and Physicochemical Properties

- Bioavailability: The 1,4-thiazepane core may improve metabolic stability compared to F5’s isoindolinone, which is prone to hydrolysis .

- Cytotoxicity : While direct data for the target compound is lacking, structurally related sulfamoyl-thiazole derivatives (e.g., F5) show moderate cytotoxicity in SRB assays (), a colorimetric method quantifying cellular protein content as a proxy for viability .

Comparison with 1,4-Oxazepane Analogues

Replacing the thiazepane’s sulfur with oxygen (e.g., 1,4-oxazepan-5-one derivatives) reduces ring strain but diminishes electrophilicity, impacting target binding. For instance, oxazepane derivatives in exhibit lower antimicrobial activity compared to sulfur-containing analogues .

Research Findings and Limitations

- Synthetic Feasibility : The compound’s synthesis likely follows routes similar to ’s thiazolylmethyl carbamates, involving sulfamoylation and carboxamide coupling .

- Unresolved Data Gaps: No direct in vitro or in vivo data exists for the target compound. Current inferences rely on structural analogues and assay methodologies (e.g., SRB for cytotoxicity ).

Biological Activity

5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,4-thiazepane-3-carboxamide is a compound belonging to the class of thiazepane derivatives, notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Synthesis

The compound features a thiazepane ring, which is significant for its biological activity. The synthesis typically involves multi-step organic reactions, including the condensation of thiazole derivatives with sulfamoyl chlorides followed by cyclization to form the thiazepane structure. Common solvents used in the process include dichloromethane and acetonitrile, with catalysts such as triethylamine facilitating the reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole ring can bind to enzyme active sites, inhibiting their activity. This mechanism is crucial in the context of cancer treatment and other diseases where enzyme regulation is vital.

- Receptor Modulation : The sulfamoyl group may interact with cellular receptors, modulating signal transduction pathways that influence cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study on sulfanilamide derivatives demonstrated their potential as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Sulfonamide derivatives have historically shown effectiveness against a range of bacterial infections. The structural features of this compound may enhance its ability to penetrate bacterial membranes and inhibit essential bacterial enzymes .

Case Studies

- Anticancer Activity : A study published in Scientific Reports investigated a series of sulfonamide derivatives similar to our compound, reporting IC50 values in the nanomolar range against various cancer cell lines. The presence of the thiazole moiety was linked to increased potency against specific cancer types .

- Antibacterial Evaluation : Another study focused on the antibacterial evaluation of novel sulfonamide compounds showed that modifications in the sulfamoyl group significantly influenced antibacterial activity. Compounds with enhanced lipophilicity displayed improved efficacy against resistant bacterial strains .

Comparative Analysis with Similar Compounds

Q & A

Basic: What synthetic strategies are recommended for preparing 5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,4-thiazepane-3-carboxamide?

Answer:

The synthesis involves three key steps:

Thiazepane Core Formation : Construct the 1,4-thiazepane ring via cyclization of a β-amino thiol precursor under acidic or thermal conditions.

Sulfamoyl Group Installation : React 4-aminophenylsulfonyl chloride with thiazol-2-amine to form the sulfamoyl bridge. This step may require iodine and triethylamine in DMF to facilitate cyclization and sulfur elimination, as seen in analogous thiadiazole syntheses .

Carboxamide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiazepane-3-carboxylic acid derivative to the sulfamoylphenyl intermediate.

Characterization should include / NMR to confirm regiochemistry and HPLC to verify purity (>98%) .

Basic: How can the structure of this compound be validated spectroscopically?

Answer:

- NMR Spectroscopy : NMR should confirm the thiazepane ring (δ 3.5–4.5 ppm for N–CH–S), the sulfamoyl group (δ 7.5–8.0 ppm for aromatic protons), and the thiazole ring (δ 8.1–8.3 ppm for C–H) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures correct molecular weight (e.g., [M+H] with <2 ppm error).

- FT-IR : Confirm carbonyl (1650–1700 cm) and sulfonamide (1150–1250 cm) stretches .

Advanced: How can contradictory data in biological activity assays (e.g., antitumor vs. inactive results) be resolved?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., NCI-60 panel vs. patient-derived cells) or incubation times .

- Solubility/Purity : Use orthogonal purity methods (HPLC, DSC) to rule out impurities. Adjust solvents (e.g., DMSO with <0.1% water) to ensure compound stability.

- Target Selectivity : Perform kinase profiling or proteomics to identify off-target effects. For example, thiazole sulfonamides may inhibit carbonic anhydrase isoforms, confounding results .

Advanced: What methodological approaches optimize SAR studies for thiazepane-sulfonamide derivatives?

Answer:

- Fragment-Based Design : Modify the thiazole (e.g., nitro or amino substituents) and thiazepane (e.g., ring size or substituents) independently to assess contributions to activity .

- Computational Modeling : Use DFT calculations to predict electron density at the sulfamoyl group, which correlates with hydrogen bonding to biological targets .

- In Vivo Validation : Prioritize derivatives with >50% inhibition in vitro for pharmacokinetic profiling (e.g., logP, plasma stability) before murine xenograft studies .

Basic: What in vitro assays are suitable for preliminary antitumor activity screening?

Answer:

- Cell Viability Assays : Use MTT or resazurin-based assays across multiple cell lines (e.g., NCI-60 panel) at 1–100 μM concentrations for 48–72 hours .

- Mechanistic Studies : Follow up with apoptosis markers (Annexin V/PI) or cell cycle analysis (flow cytometry) for hit compounds .

Advanced: How can synthetic yields be improved for the sulfamoyl-phenyl-thiazepane coupling step?

Answer:

- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)/Xantphos) for Buchwald-Hartwig coupling if aryl halides are intermediates.

- Solvent Effects : Use polar aprotic solvents (DMAC or NMP) at 80–100°C to enhance solubility of aromatic intermediates .

- Workup Strategies : Employ column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water to isolate the product in >75% yield .

Basic: What are the known stability concerns for thiazepane-sulfonamide compounds?

Answer:

- Hydrolytic Degradation : The sulfamoyl group is prone to hydrolysis in acidic/basic conditions. Store compounds at pH 6–8 in anhydrous DMSO at −20°C .

- Oxidative Stability : Thiazepane rings may oxidize; add antioxidants (e.g., BHT) during synthesis and storage .

Advanced: How can molecular docking guide the design of analogs targeting specific enzymes?

Answer:

- Target Selection : Dock the compound into crystallographic structures of related targets (e.g., PARP-1 or HSP90) using AutoDock Vina.

- Binding Affinity : Focus on interactions between the sulfamoyl group and catalytic residues (e.g., Arg/Lys for sulfonamides in carbonic anhydrase) .

- Validation : Compare docking scores (ΔG) with IC values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.